Product packaging for 7,3',4',5'-Tetrahydroxyflavone(Cat. No.:CAS No. 67858-31-5)

7,3',4',5'-Tetrahydroxyflavone

Cat. No.: B3055921
CAS No.: 67858-31-5
M. Wt: 286.24 g/mol
InChI Key: CCCIGFPBADVTFE-UHFFFAOYSA-N
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Description

Contextual Significance in Flavonoid Research

Flavonoids are a diverse group of phytonutrients widely distributed in the plant kingdom, and they are an integral part of the human diet. nih.gov Research into flavonoids has intensified due to their numerous reported health benefits, including antioxidant, anti-inflammatory, and anticarcinogenic properties. nih.govscialert.net

7,3',4',5'-Tetrahydroxyflavone holds a unique position in flavonoid research due to its distinct hydroxylation pattern. The presence of hydroxyl groups at the 3', 4', and 5' positions on the B-ring is a key structural feature that influences its biochemical properties. This structure facilitates potent antioxidant activity through the scavenging of reactive oxygen species (ROS) and modulation of antioxidant enzyme activity. The study of this and other flavonoids helps to elucidate the structure-activity relationships that govern their biological effects.

The broader class of flavones, to which this compound belongs, along with flavonols, are recognized for their capacity to protect plants from UV radiation. nih.gov In the context of human health research, flavonoids are investigated for their potential to mitigate cellular damage and influence various signaling pathways.

Role in Biological Systems and Plant Defense Mechanisms

In biological systems, this compound and related flavonoids play a significant role in cellular protection. Their antioxidant properties help to neutralize free radicals, thereby protecting cells from oxidative stress-induced damage to lipids, proteins, and DNA. nih.gov This protective mechanism is a cornerstone of their observed biological effects.

Within the plant kingdom, flavonoids like this compound are crucial components of the plant's defense system. nih.gov Plants synthesize these secondary metabolites in response to various environmental stressors, including attacks by microorganisms and herbivores. nih.govresearchgate.net The production of such compounds can be triggered by pathogen attacks, leading to an accumulation of flavonoids with antimicrobial properties. nih.gov Furthermore, these compounds contribute to the plant's defense by enhancing resistance and influencing the feeding preferences of insects. researchgate.netnih.gov

The investigation into the roles of specific flavonoids in plant defense provides valuable insights into plant-pathogen and plant-herbivore interactions, with potential applications in agriculture for developing more resilient crop varieties.

Detailed Research Findings

PropertyDescription
Molecular Formula C15H10O6 nih.gov
Molecular Weight 286.24 g/mol nih.gov
IUPAC Name 7-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one nih.gov
Biological Activities Antioxidant, Anti-inflammatory

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O6 B3055921 7,3',4',5'-Tetrahydroxyflavone CAS No. 67858-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-1-2-9-10(17)6-13(21-14(9)5-8)7-3-11(18)15(20)12(19)4-7/h1-6,16,18-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCIGFPBADVTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C(=C3)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419827
Record name 7,3',4',5'-Tetrahydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67858-31-5
Record name 7,3',4',5'-Tetrahydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence, Isolation, and Chemical Synthesis of 7,3 ,4 ,5 Tetrahydroxyflavone

Natural Occurrence and Botanical Distribution

7,3',4',5'-Tetrahydroxyflavone has been identified in a limited number of plant species. It is recognized as a naturally occurring flavonoid, a type of polyphenolic compound derived from various plant sources. biosynth.com The LOTUS - the natural products occurrence database, has reported its presence in Arabidopsis thaliana. nih.gov It has also been mentioned as a constituent in celery and green peppers. While its structural isomer, luteolin (B72000) (5,7,3',4'-tetrahydroxyflavone), is more common and found in a wide array of plants like Dendranthema morifolium and various medicinal herbs, the specific distribution of this compound appears to be less widespread. tcichemicals.com Another related compound, 3',4',5,7-tetrahydroxyflavanone, has been found in plants such as Broussonetia papyrifera and Cyperus teneriffae. nih.gov

The following table provides a summary of the botanical sources of this compound and related tetrahydroxyflavone compounds.

Compound NameBotanical Source(s)
This compound Arabidopsis thaliana, Celery, Green Peppers nih.gov
Luteolin (5,7,3',4'-Tetrahydroxyflavone)Dendranthema morifolium, various medicinal herbs tcichemicals.com
3',4',5,7-TetrahydroxyflavanoneBroussonetia papyrifera, Cyperus teneriffae nih.gov
Kaempferol (3,5,7,4'-Tetrahydroxyflavone)Kale, beans, tea, spinach, broccoli, Aloe vera, Moringa oleifera wikipedia.org
Scutellarein (5,6,7,4'-Tetrahydroxyflavone)Scutellaria altissima, Scutellaria baicalensis, Pygmaeopremna herbacea ias.ac.injapsonline.com

Academic Methodologies for Isolation and Purification

The isolation and purification of this compound from natural sources typically involve solvent extraction followed by chromatographic techniques. Industrial production methods often utilize extraction from plant materials like celery and green peppers, with subsequent purification steps such as crystallization and chromatography.

A general academic approach for isolating flavonoids from plant matter begins with the extraction of dried and powdered plant material using a solvent like methanol (B129727) or ethanol. The resulting crude extract is then subjected to a series of chromatographic separations. For instance, in the isolation of a related compound, 3,5,7,4'-tetrahydroxyflavone (Kaempferol) from Cassia alata, the methanol extract was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate (B1210297). researchgate.net

Similarly, for the isolation of apigenin-7-O-β-D-glycoside from Elsholtzia splendens, the powdered biomass was extracted with 60% ethanol. The crude extract was then partitioned with different solvents, and the n-BuOH extract was further purified using macroporous resin, Sephadex™ LH-20 gel, polyamide resin, and preparative high-performance liquid chromatography (P-HPLC). scispace.com

The final identification and structural elucidation of the isolated compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). usiu.ac.ke High-resolution mass spectrometry (HRMS) and comparison of HPLC retention times with authentic standards are also crucial for confirming the structure.

Chemical Synthesis Approaches for this compound and its Derivatives

The chemical synthesis of this compound and its derivatives has been explored through various academic methodologies. One common strategy involves the Baker-Venkataraman rearrangement. This method was used to prepare novel 3-alkyl-3′,4′,5,7-tetrahydroxyflavones. The synthesis started with the Friedel–Crafts acylation of phloroglucinol, followed by methylation to produce 1-(2-hydroxy-4,6-dimethoxyphenyl)alkan-1-ones. These intermediates were then subjected to the three-step Baker–Venkataraman method to yield 3-alkyl-3′,4′,5,7-tetramethoxyflavones, which were subsequently demethylated using boron tribromide to obtain the final tetrahydroxyflavone products. publish.csiro.au

Another approach to synthesize tetrahydroxyflavanones involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate. For the synthesis of 3',4',5,7-tetrahydroxyflavanone, the phenolic hydroxyl groups of 2-hydroxyacetophenone (B1195853) and benzaldehyde (B42025) derivatives were first protected. The resulting protected compounds were then condensed to form a chalcone. Subsequent acid hydrolysis and treatment with sodium acetate led to the cyclization of the chalcone to the desired flavanone (B1672756). researchgate.net

A synthesis of 5:6:7:4'-tetrahydroxy flavone (B191248) (Scutellarein) involved the demethylation of its tetramethoxy ether using a mixture of acetic anhydride (B1165640) and hydriodic acid. ias.ac.in The synthesis of flavones can also be achieved through the oxidative cyclization of chalcones using iodine in dimethyl sulfoxide (B87167) (DMSO). jmb.or.kr

Biosynthesis and Metabolic Transformations of 7,3 ,4 ,5 Tetrahydroxyflavone

Endogenous Biosynthetic Pathways in Plants

The biosynthesis of 7,3',4',5'-tetrahydroxyflavone begins with the general phenylpropanoid pathway, which provides the precursors for the flavonoid skeleton. nih.gov

The construction of the fundamental C6-C3-C6 flavonoid skeleton originates from two primary biosynthetic routes: the shikimate pathway and the acetate (B1210297) pathway. encyclopedia.pub The shikimate pathway provides the amino acid L-phenylalanine, which serves as the entry point into the phenylpropanoid pathway. encyclopedia.pubwikipedia.org

The process commences with the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov Subsequently, cinnamic acid is hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid, which is then activated to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL). encyclopedia.pub

The flavone (B191248) backbone is assembled by the enzyme chalcone (B49325) synthase (CHS), which catalyzes the stepwise condensation of one molecule of p-coumaroyl-CoA (forming the B-ring and the C3-bridge) with three molecules of malonyl-CoA (forming the A-ring). encyclopedia.pubagriculturejournals.cz This reaction yields a chalcone intermediate, specifically naringenin (B18129) chalcone. encyclopedia.pubwikipedia.org The subsequent stereospecific cyclization of this chalcone by the enzyme chalcone isomerase (CHI) forms the flavanone (B1672756) known as naringenin (5,7,4'-trihydroxyflavanone), a key branching point in flavonoid biosynthesis. encyclopedia.pubfrontiersin.org

To achieve the specific hydroxylation pattern of this compound, the flavanone precursor undergoes a series of enzymatic modifications, primarily hydroxylation reactions catalyzed by cytochrome P450-dependent monooxygenases. mdpi.com The target compound possesses hydroxyl groups at the 7-position of the A-ring and at the 3', 4', and 5' positions of the B-ring.

The 7-hydroxyl group is typically incorporated during the initial formation of the flavanone ring from the chalcone precursor. The critical step for this specific flavone is the generation of the 3',4',5'-hydroxylation pattern on the B-ring. This is accomplished by the enzyme flavonoid 3′,5′-hydroxylase (F3′5′H). mdpi.com This enzyme can hydroxylate 4'-hydroxylated flavonoids, such as naringenin or the flavone apigenin (B1666066), at the 3' and 5' positions. mdpi.com It can also add a hydroxyl group at the 5'-position of 3',4'-hydroxylated structures like the flavanone eriodictyol (B191197) or the flavone luteolin (B72000). mdpi.com The final step to form the flavone from the flavanone is catalyzed by a flavone synthase (FNS). frontiersin.org

Enzymatic Modifications of this compound

Once the basic this compound structure is synthesized, it can be further modified by enzymes, altering its chemical properties such as solubility and stability. researchgate.net

Glycosylation, the attachment of sugar moieties to the flavonoid aglycone, is a common modification. cas.cz This reaction is catalyzed by glycosyltransferases (GTs), which transfer a sugar group, often from a UDP-sugar donor, to a hydroxyl group on the flavone. cas.cz In flavonoids, O-glycosylation typically occurs after the flavone backbone has been fully formed. nih.govfrontiersin.org

For a compound like this compound, any of its four hydroxyl groups could theoretically be a site for glycosylation. For instance, enzymes such as flavonoid 7-O-glucosyltransferase can attach a glucose molecule to the hydroxyl group at the 7-position. cas.cznp-mrd.org Other potential derivatives include the attachment of different sugars, such as galactose or glucuronic acid, to various positions on the flavone core. np-mrd.orggenome.jp

Table 1: Potential Glycosylated Derivatives of this compound This table is illustrative of potential derivatives based on known flavonoid glycosylation patterns.

Derivative NameSugar MoietyAttachment Position
This compound 7-O-glucosideGlucoseC7-OH
This compound 3'-O-glucosideGlucoseC3'-OH
This compound 4'-O-glucosideGlucoseC4'-OH
This compound 7-O-glucuronideGlucuronic AcidC7-OH

Methylation Reactions and Methylated Analogues

Methylation is another significant enzymatic modification of flavonoids, catalyzed by O-methyltransferases (OMTs). researchgate.net This process involves the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to one of the hydroxyl groups on the flavone. qmul.ac.ukgenome.jp Methylation can increase the metabolic stability and bioavailability of flavonoids by preventing conjugation reactions. researchgate.net

Based on the activity of OMTs on similar flavonoids like luteolin (5,7,3',4'-tetrahydroxyflavone), it is plausible that this compound can be methylated at various positions. smolecule.comresearchgate.net For example, specific OMTs can catalyze the methylation of the 3'- or 4'-hydroxyl groups on the B-ring. researchgate.netsmolecule.com The resulting methylated analogues would have altered biological properties compared to the parent compound. nih.gov

Table 2: Potential Methylated Analogues of this compound This table is illustrative of potential analogues based on known flavonoid methylation patterns.

Analogue NamePosition of Methylation
7,4',5'-Trihydroxy-3'-methoxyflavoneC3'-OH
7,3',5'-Trihydroxy-4'-methoxyflavoneC4'-OH
7,5'-Dihydroxy-3',4'-dimethoxyflavoneC3'-OH and C4'-OH
3',4',5'-Trihydroxy-7-methoxyflavoneC7-OH

Metabolic Fate and Biotransformation in Biological Systems

When ingested by mammals, flavonoids like this compound undergo extensive biotransformation. wur.nl The parent compound is often only transiently present in the circulatory system. nih.govacs.org The primary metabolic processes are conjugation reactions, specifically the formation of glucuronide and sulfate (B86663) derivatives. researchgate.netnih.gov

These reactions, occurring mainly in the intestines and liver, are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). The hydroxyl groups of the flavone serve as attachment points for glucuronic acid or sulfate groups, which significantly increases the water solubility of the compound and facilitates its excretion. nih.govacs.org Studies on structurally similar flavonoids show that they are rapidly and extensively biotransformed into their sulfated and glucuronidated forms after administration. nih.govacs.org

Furthermore, the gut microbiota plays a crucial role in the metabolism of flavonoids. wur.nlmdpi.com Bacterial enzymes can hydrolyze glycosidic bonds and can also degrade the flavonoid's C-ring structure. wur.nl The susceptibility of the flavonoid to this degradation depends on its specific structure, such as its hydroxylation pattern. wur.nl This microbial action can lead to the formation of various smaller phenolic acid metabolites that may also be absorbed into the bloodstream.

Glucuronidation and Sulfation Pathways

Glucuronidation and sulfation are major phase II metabolic reactions for flavonoids, increasing their water solubility and facilitating their excretion. These processes are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, which are abundant in the liver and intestines.

The hydroxyl groups on the flavone nucleus are the primary sites for these conjugations. For flavonoids, the 7-hydroxyl group is a particularly favorable position for both glucuronidation and sulfation. nih.govresearchgate.net Studies on structurally related flavonoids provide insight into the likely metabolic pathways for this compound. For instance, research on 7-hydroxyflavone (B191518) and fisetin (B1672732) (3,3',4',7-tetrahydroxyflavone) has shown that they are rapidly and extensively biotransformed into their sulfate and glucuronide conjugates following administration. nih.govacs.orgacs.org In the case of 7-hydroxyflavone, both sulfate and glucuronide conjugates are found in serum, while 5-hydroxyflavone (B191505) is almost exclusively metabolized to its glucuronide. nih.govacs.org

The human SULT1A3 enzyme, which is expressed in intestinal cells, has been shown to exclusively sulfate the 7-hydroxyl position of various flavones and flavonols. smolecule.com While the presence of multiple hydroxyl groups on the B-ring (3', 4', 5') of this compound introduces additional potential sites for conjugation, the 7-OH position remains a primary target for sulfation. nih.govresearchgate.net The formation of 7-O-sulfates is a common observation for various di-hydroxyflavones. nih.gov Similarly, flavonoid-7-O-glucuronides are well-documented metabolites. np-mrd.org

Table 1: Key Enzymes and Reactions in Flavonoid Conjugation
PathwayEnzyme FamilyPrimary Site of Action on FlavonoidsExample Substrate & Metabolite
GlucuronidationUDP-glucuronosyltransferases (UGTs)7-hydroxyl group7-hydroxyflavone → 7-hydroxyflavone-glucuronide nih.gov
SulfationSulfotransferases (SULTs)7-hydroxyl group7-hydroxyflavone → 7-hydroxyflavone-sulfate nih.gov
SulfationSULT1A3Specifically the 7-hydroxyl groupApigenin → Apigenin-7-O-sulfate researchgate.net

Microbial Biotransformation Studies

Microorganisms play a significant role in the metabolism of flavonoids, catalyzing a variety of reactions including hydroxylation, demethylation, hydrogenation, and glycosylation. mdpi.comlongdom.org These biotransformations can generate novel derivatives with altered biological properties. Fungi and actinomycetes are key sources for these transformations due to their diverse enzymatic machinery. mdpi.com

Studies on structurally similar flavonoids highlight the potential metabolic pathways for this compound. For instance, the fungus Mucor ramannianus has been shown to transform hesperetin (B1673127) (a flavanone with a 3',5,7-trihydroxy-4'-methoxy substitution pattern) into metabolites including eriodictyol (5,7,3',4'-tetrahydroxyflavanone) through demethylation and 8-hydroxyhesperetin via hydroxylation. usda.govnih.gov More recently, Alternaria alternata was used for the biotransformation of hesperidin, which also yielded eriodictyol as a metabolite. acs.org These studies demonstrate the capacity of microbes to modify the B-ring, which is particularly relevant to this compound with its tri-hydroxylated B-ring.

The biotransformation of isoflavones and flavones by fungi such as Aspergillus saitoi and Aspergillus niger can involve hydroxylation and demethylation reactions. mdpi.com Streptomyces species are also known to produce a variety of flavonoid derivatives. mdpi.com These microbial systems represent a potential method for producing derivatives of this compound that may be difficult to obtain through chemical synthesis. longdom.org

Table 3: Examples of Microbial Transformations of Related Flavonoids
MicroorganismSubstrateTransformation ReactionMajor Product(s)Reference
Mucor ramannianusHesperetinDemethylation, HydroxylationEriodictyol, 8-hydroxyhesperetin usda.govnih.gov
Alternaria alternataHesperidinDeglycosylation, DemethylationEriodictyol, Hesperetin acs.org
Aspergillus niger7,4'-DimethoxyisoflavoneHydroxylation, Demethylation6-Hydroxy-7,4'-dimethoxyisoflavone mdpi.com
Aspergillus saitoiDaidzein (isoflavone)Hydroxylation8-Hydroxydaidzein mdpi.com

Mechanistic Investigations of 7,3 ,4 ,5 Tetrahydroxyflavone Biological Activities

Structure-Activity Relationship (SAR) Studies of 7,3',4',5'-Tetrahydroxyflavone and Analogues

The biological activities of flavonoids, including this compound (also known as Luteolin), are intrinsically linked to their molecular structure. Variations in the substitution patterns on the flavonoid skeleton, such as the number and position of hydroxyl groups, the addition of sugar moieties (glycosylation), or methyl groups (O-methylation), can profoundly alter their interaction with biological targets and, consequently, their mechanistic efficacy.

Influence of Hydroxylation Patterns on Biological Activities

The hydroxylation pattern is a critical determinant of the biological functions of flavonoids. The specific arrangement of hydroxyl (-OH) groups on the A and B rings of the flavone (B191248) nucleus governs activities ranging from enzyme inhibition to antioxidant and anti-inflammatory effects.

Key structural features for activity include:

A-Ring Hydroxylation : The presence of hydroxyl groups at the C-5 and C-7 positions is essential for high inhibitory activity against enzymes like xanthine (B1682287) oxidase. nih.govnih.gov This configuration, combined with the C2=C3 double bond, contributes to a planar structure that is believed to facilitate binding to enzyme active sites. nih.govbohrium.com

B-Ring Hydroxylation : The arrangement of hydroxyl groups on the B-ring significantly influences antioxidant and anti-inflammatory properties. A 3',4'-dihydroxy configuration, known as a catechol group, is a potent radical scavenger and is important for anti-inflammatory action. nih.govnih.gov The presence of hydroxyl groups at the 3' and 4' positions of the B-ring is considered crucial for the anti-inflammatory activity of many flavonoids. nih.gov

C-Ring Features : The double bond between C-2 and C-3 in the C-ring is vital for maintaining the planarity of the molecule, which enhances inhibitory effects on certain enzymes. nih.govbohrium.com The absence of this bond, as seen in flavanones, leads to a non-planar structure and significantly reduced inhibitory activity. bohrium.com

For instance, in studies on xanthine oxidase inhibition, flavones like luteolin (B72000) (which possesses the 5,7-dihydroxy A-ring and 3',4'-dihydroxy B-ring structure) demonstrate potent, mixed-type inhibition. bohrium.commdpi.com The removal or alteration of these hydroxyl groups often leads to a decrease in activity. Similarly, the anti-inflammatory potential of flavonoids is strongly linked to the B-ring hydroxylation pattern, which modulates the inhibition of cytokine secretion and the expression of adhesion molecules. scirp.orgmdpi.com

Structural FeatureInfluence on Biological ActivityPrimary Mechanism
5-OH and 7-OH groups (A-Ring)Essential for high enzyme inhibitory activity (e.g., Xanthine Oxidase). nih.govnih.govContributes to a planar structure and facilitates binding to enzyme active sites.
3',4'-OH (catechol) group (B-Ring)Potent antioxidant and anti-inflammatory activity. nih.govnih.govFacilitates radical scavenging and modulates inflammatory pathways.
C2=C3 double bond (C-Ring)Crucial for maintaining molecular planarity, enhancing enzyme inhibition. nih.govbohrium.comEnsures conjugation across the flavonoid skeleton, promoting stronger interaction with targets.

Impact of Glycosylation on Mechanistic Efficacy

Glycosylation, the attachment of sugar moieties to the flavonoid aglycone, significantly modifies the physicochemical properties and biological activity of the compound. In nature, flavonoids are most commonly found in their glycosylated forms. uniroma1.it

The impact of glycosylation is multifaceted:

Reduced In Vitro Activity : Generally, O-glycosylation tends to decrease or reduce the bioactivity of flavonoids in in vitro assays. uniroma1.itnih.gov This has been observed for antioxidant, anti-inflammatory, and enzyme inhibitory activities. nih.govspandidos-publications.com The addition of a bulky sugar group can cause steric hindrance, weakening the binding interaction between the flavonoid and its target, such as an enzyme's active site. spandidos-publications.comresearchgate.net

Enhanced Solubility and Stability : Despite often reducing direct activity, glycosylation enhances the water solubility and stability of flavonoids. This is a crucial factor for their bioavailability in biological systems. Glycosylation can protect the flavonoid from oxidative degradation.

Improved In Vivo Bioavailability : The enhanced solubility and stability can lead to improved absorption and a longer residence time in plasma compared to the corresponding aglycones. uniroma1.it Flavonoid glycosides can be considered "pro-drugs"; they may be transported in the bloodstream and later hydrolyzed by enzymes in the gut or tissues to release the more active aglycone.

Influence of Glycoside Type and Position : The type of glycosidic bond (O- vs. C-glycoside) and the position of attachment are important. C-glycosides, where the sugar is linked via a C-C bond, are more stable and resistant to hydrolysis than O-glycosides. Glycosylation at different positions can selectively enhance certain activities; for instance, glycosylation at the O-7 position can improve tyrosinase inhibition and anti-HIV activity.

Effects of O-Methylation on Molecular Interactions

O-methylation, the addition of a methyl group (-CH3) to a hydroxyl group, is another common modification of the flavonoid structure that alters its biological profile. This modification significantly impacts the molecule's lipophilicity and metabolic stability.

Key effects of O-methylation include:

Increased Lipophilicity and Bioavailability : Methylation of hydroxyl groups increases the hydrophobicity (lipophilicity) of the flavonoid. This can enhance its ability to cross cell membranes, leading to improved absorption and oral bioavailability.

Enhanced Metabolic Stability : By blocking free hydroxyl groups, methylation can prevent conjugation reactions like glucuronidation and sulfation, which are primary pathways for flavonoid metabolism and excretion. This leads to increased stability and a longer half-life in the body.

Altered Biological Activity : The effect of methylation on bioactivity is complex and target-dependent. While O-methylation generally decreases radical scavenging capacity compared to the parent hydroxylated compound, it can enhance other activities. For example, methylation can increase antimicrobial activity and may be important for the compound's localization outside of cells. In some cases, methylation of the B-ring has been linked to higher anti-cancer potency. The position of the methoxy (B1213986) group is crucial; for instance, a 5-methoxy group has been shown to contribute to antiproliferative activity, whereas a 6-methoxy group may have no effect.

Molecular Targets and Signaling Pathway Modulation

This compound exerts its biological effects by interacting with specific molecular targets, primarily enzymes, and by modulating complex intracellular signaling cascades that regulate cellular processes like inflammation, proliferation, and survival.

Enzyme Inhibition Mechanisms (e.g., Xanthine Oxidase, Bromodomain-containing Proteins)

A primary mechanism by which this compound and related flavonoids operate is through the direct inhibition of key enzymes.

Xanthine Oxidase (XO) : This enzyme is a significant biological source of superoxide (B77818) radicals and uric acid, implicating it in conditions like gout and oxidative stress. nih.govresearchgate.net

Inhibitory Potency : Flavonoids with a planar structure and hydroxyl groups at positions 5 and 7, such as this compound (luteolin), are potent inhibitors of xanthine oxidase, with IC50 values in the low micromolar range. bohrium.commdpi.com

Mechanism of Inhibition : The inhibition is generally of a mixed-type, indicating that the flavonoid can bind to both the free enzyme and the enzyme-substrate complex, interacting with the active site as well as an allosteric site. bohrium.commdpi.com

Structural Requirements : The planarity afforded by the C2=C3 double bond, along with the 7-hydroxyl group, are considered essential for strong inhibition. nih.govmdpi.com The substitution pattern on the B-ring has a lesser effect on XO inhibition compared to the features of the A and C rings. nih.gov

Flavonoid FeatureRole in Xanthine Oxidase InhibitionReference
Planar Structure (from C2=C3 bond)Essential for strong inhibitory activity. bohrium.com
7-Hydroxyl GroupConsidered critical for binding to the enzyme. mdpi.com
5-Hydroxyl GroupContributes to high inhibitory activity. nih.govnih.gov
Inhibition TypeMixed-type inhibition. bohrium.commdpi.com

Modulation of Cellular Signaling Cascades (e.g., NF-κB, MAPK, PI3K/Akt/mTOR, Wnt/β-catenin, JAK/STAT, Nrf2)

This compound influences a network of interconnected signaling pathways that are fundamental to cellular function and are often dysregulated in disease.

NF-κB Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids like luteolin inhibit NF-κB activation, thereby downregulating the expression of inflammatory cytokines and enzymes like COX-2 and iNOS.

MAPK Pathway : Mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, are key signaling pathways that regulate cellular responses to a wide range of stimuli, including inflammation and stress. Flavonoids have been shown to inhibit the phosphorylation and activation of these kinases, which in turn can suppress downstream inflammatory responses, including the activation of NF-κB.

PI3K/Akt/mTOR Pathway : This pathway is crucial for regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Flavonoids, including the tetrahydroxyflavone fisetin (B1672732), can inhibit this pathway by interfering with the phosphorylation of key components like Akt and mTOR. This inhibition can lead to cell cycle arrest and the induction of apoptosis in cancer cells. Luteolin has also been shown to modulate the PI3K pathway.

Wnt/β-catenin Pathway : The Wnt/β-catenin pathway is vital for development and tissue homeostasis, and its dysregulation is strongly linked to cancer. In the absence of a Wnt signal, β-catenin is targeted for degradation. Wnt signaling stabilizes β-catenin, allowing it to enter the nucleus and activate target genes related to proliferation. Flavonoids such as luteolin can inhibit this pathway, preventing the nuclear accumulation of β-catenin and suppressing the expression of its target genes like c-Myc and cyclin D1.

JAK/STAT Pathway : The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for cytokine signaling. Flavonoids like apigenin (B1666066) (structurally similar to luteolin) can modulate this pathway, for instance by increasing the activity of the tumor-suppressing STAT1 gene.

Nrf2 Pathway : The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is targeted for degradation by Keap1. In response to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of numerous antioxidant and cytoprotective genes. Luteolin has been shown to activate the Nrf2 pathway, in some cases through epigenetic modifications, leading to an enhanced antioxidant defense. mdpi.com However, the effect can be cell-type specific, as some studies report luteolin inhibiting the Nrf2 pathway in certain cancer models. nih.gov

Based on a comprehensive review of available scientific literature, there is insufficient specific data on the biological and mechanistic activities of the chemical compound This compound to fulfill the detailed requirements of the requested article outline.

Databases such as PubChem confirm the existence of this compound (CAS Number: 67858-31-5) as a defined chemical structure, which has been noted in Arabidopsis thaliana. nih.gov However, beyond its identification and basic chemical properties, there is a significant lack of published research investigating its specific interactions with cellular machinery.

The provided outline requires in-depth information on:

Interactions with specific protein kinases (CDKs, EGFR) and transcriptional regulators.

Regulation of cell cycle progression, specifically G2/M phase arrest.

Induction of specific apoptotic pathways.

Modulation of oxidative stress and antioxidant systems.

Impact on cellular inflammatory responses and cytokine production.

Effects on mitochondrial function.

The current body of scientific literature focuses heavily on other isomers of tetrahydroxyflavone, most notably 5,7,3',4'-Tetrahydroxyflavone (Luteolin) and 3,7,3',4'-Tetrahydroxyflavone (Fisetin) . While these related compounds have well-documented effects in the areas listed above, it is scientifically unsound to attribute these findings to this compound. The specific positioning of hydroxyl groups on the flavone backbone is a critical determinant of a molecule's biological activity, and minor structural changes can lead to significant differences in function.

Due to the strict constraint to focus solely on this compound, and the absence of specific research data for this compound, it is not possible to generate a scientifically accurate and non-speculative article that adheres to the provided detailed outline. Fulfilling the request would require extrapolating data from different molecules, which would violate the principles of scientific accuracy.

Advanced Analytical and Characterization Methodologies in 7,3 ,4 ,5 Tetrahydroxyflavone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the isolation and quantitative analysis of 7,3',4',5'-tetrahydroxyflavone. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the predominant methods, while thin-layer chromatography (TLC) and preparative chromatography serve crucial roles in purification and qualitative assessment.

HPLC and UPLC are the most common techniques for the identification and quantification of flavonoids from various sources. These methods offer high resolution, sensitivity, and reproducibility. The separation is typically achieved on a reversed-phase column, most commonly a C18 column, which separates compounds based on their hydrophobicity.

The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing an acid like formic acid to improve peak shape) and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). This gradient elution allows for the effective separation of a wide range of compounds with varying polarities within a single analytical run. Detection is frequently performed using a UV-Vis spectrophotometric detector or, for greater specificity and structural information, a mass spectrometer. UPLC, which uses smaller particle size columns and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC.

Below is a table summarizing typical chromatographic conditions used in the analysis of this compound.

ParameterConditionSource
Instrument LC-ESI-QTOF
Column Waters

Biochemical and Cellular Assay Methodologies for Mechanistic Studies

In the investigation of the biological mechanisms of this compound, a variety of advanced analytical and characterization methodologies are employed. These techniques are crucial for elucidating the compound's interactions at the molecular and cellular levels, providing insights into its potential therapeutic effects. The following sections detail the key biochemical and cellular assays utilized in this research.

Enzyme Activity Assays (e.g., Spectrophotometric Kinetics)

Enzyme activity assays are fundamental in determining the influence of this compound on specific enzymatic pathways. Spectrophotometric kinetic assays are a common and cost-effective method used for this purpose. These assays measure the rate of an enzyme-catalyzed reaction by detecting changes in light absorption between the reactants and products over time.

The principle of this method lies in the Beer-Lambert law, where the concentration of a substance is proportional to the absorbance of light. For instance, if an enzyme reaction produces a colored product, the increase in absorbance at a specific wavelength is monitored to determine the reaction rate. Conversely, if the substrate is colored and the product is colorless, the decrease in absorbance is measured.

In the context of this compound research, these assays can be employed to investigate its potential inhibitory or activating effects on various enzymes. For example, its effect on enzymes like tyrosinase, which is involved in melanin (B1238610) synthesis, can be assessed by monitoring the formation of dopachrome, a colored product. The data obtained from these kinetic studies, such as the Michaelis constant (Km) and maximum velocity (Vmax), can reveal the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive).

Q & A

Q. How can 7,3',4',5'-Tetrahydroxyflavone be distinguished from structurally similar flavonoids like luteolin or quercetin?

  • Methodological Answer : Use spectroscopic techniques such as NMR to identify hydroxyl group positions. For example, luteolin (3',4',5,7-tetrahydroxyflavone) lacks the 5'-hydroxyl group present in this compound. High-resolution mass spectrometry (HRMS) and HPLC retention time comparisons with reference standards can further confirm structural distinctions .

Q. What are the primary natural sources of this compound?

  • Methodological Answer : The compound is isolated via column chromatography (e.g., silica gel, Sephadex LH-20) from plant extracts, such as Eremostachys loasifolia or Gardenia carinata. Solvent systems like ethyl acetate/methanol/water (10:2:3) are used for purification, followed by structural validation via UV-Vis (λmax ~343 nm) and NMR .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Methodological Answer : Use MTT assays (Mosmann, 1983) for cytotoxicity/proliferation studies . For antioxidant activity, employ DPPH/ABTS radical scavenging assays. To study amyloid inhibition, use Thioflavin T fluorescence assays with insulin or Aβ peptides, monitoring t50 values (time for 50% fibril formation inhibition) .

Advanced Research Questions

Q. How do hydroxyl group positions influence the anti-amyloidogenic activity of this compound compared to analogs?

  • Methodological Answer : Compare t50 values from kinetic assays (e.g., insulin fibril inhibition):
  • This compound : t50 = 4.8 ± 0.1
  • Quercetin (3,5,7,3',4'-pentahydroxyflavone): t50 = 1.03 ± 0.02
  • Luteolin (3',4',5,7-tetrahydroxyflavone): t50 = 22.3 ± 0.7
    The 5'-hydroxyl group in this compound enhances hydrogen bonding with amyloid proteins, but steric hindrance from adjacent substituents may reduce efficacy compared to quercetin .

Q. How can contradictory data on flavonoid-mediated neuroprotection be resolved?

  • Methodological Answer : Address variability by standardizing assay conditions:
  • Use primary hippocampal neurons (rat/mouse) for consistency in neurotoxicity models .
  • Control flavonoid concentrations (e.g., 10–100 µM) to avoid pro-oxidant effects at high doses.
  • Validate aggregation states of Aβ via TEM and SDS-PAGE to confirm compound-induced structural changes .

Q. What experimental designs are optimal for evaluating cardioprotective effects against anthracycline toxicity?

  • Methodological Answer :
  • In vivo models : Administer this compound (10–50 mg/kg) with doxorubicin in rodents; measure cardiac biomarkers (troponin, BNP) and histopathology.
  • In vitro models : Use H9c2 cardiomyocytes; pre-treat with the flavonoid before anthracycline exposure, assessing viability (MTT) and ROS levels (DCFH-DA assay) .

Q. What mechanisms explain its reduced cytotoxicity compared to fisetin in neuroprotection studies?

  • Methodological Answer : Perform molecular docking to compare binding affinities to Aβ or tau proteins. The 5'-hydroxyl group in this compound may stabilize non-toxic oligomers, whereas fisetin’s 3-hydroxyl group promotes toxic aggregates. Validate via circular dichroism to monitor secondary structure changes in Aβ .

Q. How can structural analogs be synthesized to enhance bioavailability?

  • Methodological Answer : Introduce methylation (e.g., 5'-O-methylation) or glucuronidation at specific hydroxyl groups to improve metabolic stability. Assess pharmacokinetics using LC-MS/MS in plasma samples post-administration in rodent models .

Data Analysis & Technical Challenges

Q. How should researchers interpret discrepancies in t50 values across studies?

  • Methodological Answer : Variability arises from:
  • Assay conditions : pH, temperature, and protein concentration (e.g., 50 µM insulin vs. 25 µM Aβ40).
  • Compound solubility : Use DMSO stock solutions ≤0.1% to avoid solvent interference.
    Normalize data to positive controls (e.g., epigallocatechin gallate) and report mean ± SEM from triplicate experiments .

Q. What strategies validate the compound’s role in modulating amyloid aggregation pathways?

  • Methodological Answer : Combine atomic force microscopy (AFM) for real-time aggregation monitoring with surface plasmon resonance (SPR) to quantify binding kinetics to Aβ42. Cross-validate with NMR titration to map interaction sites on the flavonoid .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.